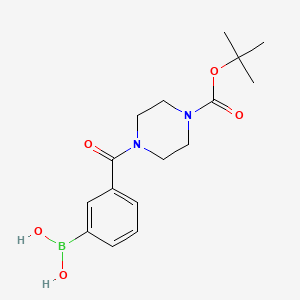

(3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid

Description

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as (3-{4-[(tert-butoxy)carbonyl]piperazine-1-carbonyl}phenyl)boronic acid, reflecting its complex multi-component structure. The molecular formula C₁₆H₂₃BN₂O₅ indicates a substantial organic framework with a molecular weight of 334.17 grams per mole, positioning it among the heavier boronic acid derivatives commonly employed in synthetic chemistry applications.

The Chemical Abstracts Service registry number 1218790-82-9 provides unambiguous identification of this specific isomer and structural arrangement. The compound's International Chemical Identifier key ULYBKVRJSMFUJC-UHFFFAOYSA-N serves as a unique digital fingerprint for computational database searches and structural verification protocols. The molecular architecture encompasses sixteen carbon atoms forming the core structural framework, twenty-three hydrogen atoms providing the peripheral substitution pattern, one boron atom serving as the reactive center, two nitrogen atoms integrated within the piperazine heterocycle, and five oxygen atoms distributed across the boronic acid functionality and protective carbonyl groups.

The systematic nomenclature reveals the presence of three distinct structural domains: the phenylboronic acid core positioned at the meta-position relative to the carbonyl substituent, the piperazine six-membered saturated heterocycle providing conformational flexibility, and the tert-butoxycarbonyl group serving as a nitrogen-protecting functionality. This combination of structural elements creates a molecule with significant potential for hydrogen bonding interactions and Lewis acid-base chemistry characteristic of boronic acid compounds.

X-ray Crystallographic Studies of Boronic Acid-Piperazine Hybrids

Crystallographic investigations of related piperazine derivatives of boronic acids have revealed fundamental insights into the solid-state organization and intermolecular interactions characteristic of this compound class. The molecular and crystal structures of benzyl piperazine derivatives of boronic acids demonstrate that these compounds adopt specific conformational arrangements that optimize hydrogen bonding networks and stabilize the crystalline lattice through complementary intermolecular forces.

Research into six novel piperazine-boronic acid derivatives has established that these compounds display several structural features that enhance their stability and biological activity potential. The crystallographic data indicates that the boronic acid functionality typically adopts a planar configuration similar to that observed in phenylboronic acid, where the boron atom exhibits sp² hybridization with an empty p-orbital perpendicular to the molecular plane. The piperazine ring system in these structures generally assumes a chair conformation that minimizes steric interactions while maintaining optimal orbital overlap for nitrogen lone pair interactions.

The tert-butoxycarbonyl protecting group introduces additional conformational considerations in the solid-state structure, as evidenced by related compounds such as (1-(tert-Butoxycarbonyl)piperidin-4-yl)boronic acid, which demonstrates restricted rotation around the carbonyl-nitrogen bond. The positioning of the boronic acid group at the meta-position relative to the carbonyl linkage creates a specific geometric arrangement that influences both the molecular dipole moment and the accessibility of the boron center for Lewis acid interactions.

Comparative analysis with other organoboron compounds reveals that the orthorhombic crystal systems commonly observed in phenylboronic acid structures may be influenced by the presence of the extended piperazine-carbonyl-tert-butyl framework. The hydrogen bonding patterns typically involve the boronic acid hydroxyl groups forming dimeric units that subsequently organize into extended three-dimensional networks characteristic of boronic acid crystal structures.

Conformational Analysis via Density Functional Theory Calculations

Density Functional Theory calculations performed on piperazine-based compounds bearing phenylboronic acid groups have provided detailed insights into the preferred conformational states and electronic properties of these molecular systems. Computational studies utilizing the M06-2X functional with 6-311+G(d,p) basis sets have demonstrated that organoboron receptors containing piperazine scaffolds exhibit specific binding preferences and electronic distributions that influence their chemical reactivity.

The theoretical investigations reveal that the boron center in phenylboronic acid derivatives typically maintains a trigonal planar geometry in the unbound state, with the empty p-orbital positioned perpendicular to the aromatic plane. Upon complexation or intermolecular interaction, the boron coordination sphere can undergo rehybridization to a tetrahedral arrangement, particularly when forming dative bonds with nitrogen-containing heterocycles such as piperazine.

Single-molecule geometry optimizations indicate that the piperazine ring system provides conformational flexibility that allows optimization of intramolecular and intermolecular interactions. The tert-butoxycarbonyl group introduces steric bulk that influences the overall molecular shape and may restrict certain conformational pathways while stabilizing others through favorable London dispersion interactions.

Polarizable Continuum Model calculations have shown that the electronic properties of boronic acid-piperazine hybrids are significantly influenced by the solvent environment, with polar solvents stabilizing charged intermediates and facilitating the formation of zwitterionic structures. The computational results suggest that the carbonyl oxygen atoms and the boronic acid hydroxyl groups can participate in extensive hydrogen bonding networks that stabilize specific conformational arrangements.

Energy minimization studies of related piperazine-boronic acid compounds indicate that the preferred conformations typically minimize steric repulsion between the bulky tert-butyl group and the aromatic boronic acid system while maximizing stabilizing intramolecular interactions. The calculated bond lengths and angles are consistent with experimental crystallographic data for similar compounds, providing validation for the computational methods employed.

Hydrogen Bonding Networks in Solid-State Structures

The hydrogen bonding networks in boronic acid-piperazine hybrid compounds represent a critical structural feature that governs both the solid-state organization and the chemical properties of these materials. Research has demonstrated that piperazine derivatives containing N-H bonds form specific hydrogen bonding patterns that significantly influence their stability and reactivity profiles.

Detailed analysis of hydrogen bonding interactions reveals that compounds containing N-H bonds in the piperazine framework can form both N-H···O=C hydrogen bonds and N-H···π interactions with aromatic systems. These interactions have been confirmed through proton Nuclear Magnetic Resonance spectroscopy and theoretical calculations, demonstrating the formation of stable adducts with characteristic chemical shift patterns. The calculated electron affinity energies and excitation energies indicate that hydrogen bonding modulates the electronic properties of these compounds and influences their reactivity toward electron transfer processes.

The boronic acid functionality contributes additional hydrogen bonding capacity through its hydroxyl groups, which typically engage in intermolecular hydrogen bonding to form dimeric structures or extended chain arrangements. In phenylboronic acid, these hydrogen bonds create orthorhombic crystal systems with specific packing arrangements that are maintained through cooperative hydrogen bonding effects. The presence of the piperazine-carbonyl-tert-butoxycarbonyl framework in the target compound introduces additional hydrogen bonding sites and conformational constraints that modify these basic packing patterns.

Hirshfeld surface analysis of related piperazine-boronic acid derivatives has provided quantitative estimates of hydrogen bond energies and contact distributions. These studies reveal that the strongest intermolecular interactions typically involve the boronic acid hydroxyl groups, with secondary contributions from carbonyl oxygen atoms and any available N-H bonds in the piperazine system. The three-dimensional hydrogen bonding networks that result from these interactions create crystalline materials with enhanced thermal stability and specific optical properties.

Properties

IUPAC Name |

[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BN2O5/c1-16(2,3)24-15(21)19-9-7-18(8-10-19)14(20)12-5-4-6-13(11-12)17(22)23/h4-6,11,22-23H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYBKVRJSMFUJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675260 | |

| Record name | {3-[4-(tert-Butoxycarbonyl)piperazine-1-carbonyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-82-9 | |

| Record name | 1-(1,1-Dimethylethyl) 4-(3-boronobenzoyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[4-(tert-Butoxycarbonyl)piperazine-1-carbonyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid Chloride-Mediated Amide Coupling

Procedure :

-

Activation of 3-carboxyphenylboronic acid :

-

Coupling with BOC-piperazine :

Optimization :

One-Pot BOC Protection and Amide Formation

Procedure :

-

In-situ BOC protection :

-

Piperazine reacts with di-tert-butyl dicarbonate (BOC₂O) in dichloromethane (DCM) to form 1-BOC-piperazine.

-

-

Concurrent amide coupling :

Advantages :

-

Eliminates isolation of intermediates.

-

Reduces solvent waste.

Solid-Phase Synthesis for High-Throughput Production

Procedure :

-

Resin-bound piperazine :

-

Wang resin functionalized with piperazine undergoes BOC protection.

-

-

On-resin amide formation :

-

3-carboxyphenylboronic acid activated with DCC/NHS couples to the resin-bound BOC-piperazine.

-

-

Cleavage and isolation :

Applications :

-

Suitable for parallel synthesis of analogs.

-

Reduces purification steps.

Critical Analysis of Methodologies

Yield and Scalability

Functional Group Compatibility

Industrial Considerations

-

Thionyl chloride, while effective, poses safety risks (toxic gas release), favoring alternative activators like T3P® in large-scale processes.

-

Solvent recovery systems improve the sustainability of THF-intensive protocols.

Emerging Techniques and Innovations

Flow Chemistry Approaches

Chemical Reactions Analysis

Types of Reactions

(3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Organic solvents like THF, DMF, or dichloromethane (DCM) are often used.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation reactions.

Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

(3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group interacts with the palladium catalyst to facilitate the formation of carbon-carbon bonds . The compound’s boronic acid moiety can also interact with biological molecules, making it useful in drug design and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

Boc Protection : The Boc group in the target compound increases lipophilicity (logP ~2.5) compared to the hydrochloride salt in (logP ~1.2), influencing solubility and membrane permeability .

Boronic Acid Reactivity : The free boronic acid in the target compound enables direct use in Suzuki couplings, unlike the pinacol ester in , which requires deprotection .

Salt Forms : Hydrochloride salts (e.g., ) enhance aqueous solubility, advantageous for biological assays, whereas Boc-protected derivatives are preferable for organic-phase reactions .

Table 2: Reaction Efficiency in Suzuki Couplings

Biological Activity

(3-(4-(tert-Butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid, with the chemical formula and CAS number 1218790-82-9, is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. The presence of the tert-butoxycarbonyl (Boc) group on the piperazine ring enhances its lipophilicity and stability, which are critical for biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 334.18 g/mol |

| Formula | C16H23BN2O5 |

| CAS Number | 1218790-82-9 |

| Solubility | Soluble in organic solvents |

| Storage Conditions | Inert atmosphere at 2-8°C |

The biological activity of this compound primarily involves its interaction with various molecular targets. The boronic acid group allows it to act as an enzyme inhibitor by forming covalent bonds with serine and cysteine residues in active sites. This property is particularly useful in designing inhibitors for proteases and kinases.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown selective cytotoxicity against various cancer cell lines while sparing normal cells. The compound's mechanism includes:

- Inhibition of cell proliferation : It has been observed to inhibit cell growth in MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value of approximately 0.126 µM, indicating potent activity against cancerous cells while exhibiting significantly lower toxicity towards non-cancerous cells .

- Induction of apoptosis : The compound has been linked to increased levels of caspase-9, a critical enzyme in the apoptotic pathway, suggesting that it may induce programmed cell death in cancer cells .

Enzyme Inhibition

The boronic acid functionality allows this compound to inhibit various enzymes involved in metabolic pathways:

- Protease Inhibition : It has been shown to effectively inhibit serine proteases, which play vital roles in cancer progression and metastasis.

- Kinase Inhibition : Preliminary data suggest that it may act as a competitive inhibitor for certain kinases involved in cellular signaling pathways critical for cancer cell survival .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound in vivo using a BALB/c nude mouse model inoculated with MDA-MB-231 cells. Treatment led to a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent against breast cancer .

Study 2: Enzyme Targeting

Another research effort focused on the compound's ability to inhibit matrix metalloproteinases (MMPs), which are implicated in tumor metastasis. The results demonstrated that the compound inhibited MMP-2 and MMP-9 activities significantly, suggesting that it could prevent metastasis in cancer patients .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing (3-(4-(tert-butoxycarbonyl)piperazine-1-carbonyl)phenyl)boronic acid?

- Methodological Answer : The synthesis involves:

- Functionalization : Introducing the boronic acid group to the phenyl ring via Suzuki-Miyaura coupling or direct borylation under inert conditions .

- Piperazine Coupling : Attaching the Boc-protected piperazine via nucleophilic substitution (e.g., using EDC/HOBt coupling) or Pd-catalyzed cross-coupling .

- Purification : Chromatographic techniques (e.g., flash chromatography with silica gel, eluting with gradients of ethyl acetate/hexanes) are critical due to the compound’s sensitivity to oxidation .

Q. How should researchers optimize solubility and stability for in vitro assays?

- Methodological Answer :

- Solubility : Dissolve in polar aprotic solvents (DMSO, methanol) at concentrations ≤10 mM. Pre-warm to 37°C and sonicate if precipitation occurs .

- Stability : Store lyophilized powder at -80°C (6-month stability) or -20°C (1-month stability). Avoid repeated freeze-thaw cycles by aliquoting solutions .

Q. What analytical techniques validate the compound’s purity and structural integrity?

- Methodological Answer :

- HPLC/LC-MS : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- NMR : Confirm regiochemistry of the piperazine and boronic acid moieties (e.g., ¹H-NMR for Boc-group protons at δ 1.4 ppm; ¹¹B-NMR for boronic acid) .

- FT-IR : Verify carbonyl (C=O, ~1680 cm⁻¹) and boronic acid (B-O, ~1340 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can this compound’s boronic acid group be leveraged in dynamic covalent chemistry or drug design?

- Methodological Answer :

- Dynamic Covalent Bonds : Exploit boronic acid-diol interactions (e.g., with saccharides or catechols) for pH-responsive drug delivery systems. Use PBS buffers (pH 7.4–8.5) to stabilize boronate ester formation .

- Drug Design : Screen against serine proteases (e.g., thrombin) via boronic acid’s reversible covalent binding to active-site serine residues. Employ SPR or fluorescence polarization assays to quantify inhibition .

Q. What strategies address contradictory data in biological activity assays?

- Case Example : If cytotoxicity varies across cell lines:

- Control Experiments : Test stability in cell culture media (e.g., DMEM with 10% FBS) via LC-MS to rule out decomposition .

- Metabolic Profiling : Use hepatic microsomes to assess metabolic stability; correlate with observed IC₅₀ discrepancies .

- Off-Target Screening : Employ kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions .

Q. How does the Boc group influence the compound’s reactivity in peptide coupling or PROTAC design?

- Methodological Answer :

- Peptide Coupling : Deprotect the Boc group with TFA/DCM (1:1 v/v, 2h) to expose the piperazine amine for subsequent SPPS (solid-phase peptide synthesis) .

- PROTACs : Utilize the Boc group as a temporary protector during linker synthesis. After conjugation to E3 ligase ligands (e.g., thalidomide), deprotect to enhance solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.